Potassium fluoride

Catalog No.
S586001
CAS No.
7789-23-3
M.F
KF
FK
M. Wt
58.097 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium fluoride

CAS Number

7789-23-3

Product Name

Potassium fluoride

IUPAC Name

potassium;fluoride

Molecular Formula

KF
FK

Molecular Weight

58.097 g/mol

InChI

InChI=1S/FH.K/h1H;/q;+1/p-1

InChI Key

NROKBHXJSPEDAR-UHFFFAOYSA-M

SMILES

[F-].[K+]

solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
Soluble in water, hydrogen fluoride; insoluble in alcohol
102 g/100 g water at 25 °C

Synonyms

Clocat F; Potassium Monofluoride

Canonical SMILES

[F-].[K+]

Isomeric SMILES

[F-].[K+]

The exact mass of the compound Potassium fluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 66° f (ntp, 1992)soluble in water, hydrogen fluoride; insoluble in alcohol102 g/100 g water at 25 °c. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Cariostatic Agents - Fluorides - Supplementary Records. It belongs to the ontological category of fluoride salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antiplaque; Oral care. However, this does not mean our product can be used or applied in the same or a similar way.

Potassium fluoride (KF, CAS 7789-23-3) is a fundamental inorganic salt utilized primarily as a scalable source of nucleophilic fluoride in advanced chemical synthesis and materials processing [1]. Characterized by its cubic crystalline lattice, KF offers a critical balance between lattice energy and fluoride ion availability, making it significantly more reactive in aprotic solvents than lighter alkali fluorides [2]. Commercially available in both anhydrous (often spray-dried) and hydrated forms, its primary industrial value lies in its role as the premier reagent for Halogen Exchange (Halex) reactions, selective desilylation, and as a fluxing agent in metallurgy [1]. Procurement decisions heavily depend on specifying the correct hydration state and particle morphology, as the compound's hygroscopic nature and surface area directly dictate its kinetic performance in solid-liquid interfacial reactions [3].

Substituting potassium fluoride with generic in-class alternatives routinely fails due to stark differences in lattice energy, solubility, and basicity [1]. While sodium fluoride (NaF) is cheaper, its high lattice energy tightly binds the fluoride ion, rendering it virtually unreactive in standard organic suspensions and causing Halex reactions to stall[2]. Conversely, cesium fluoride (CsF) offers higher reactivity and solubility but is often economically prohibitive for bulk industrial procurement and is excessively hygroscopic [1]. Furthermore, attempting to substitute specialized spray-dried KF with standard calcined KF leads to severe kinetic bottlenecks in aprotic solvents, as the lack of adequate surface area prevents efficient solid-liquid phase transfer, drastically reducing product yield and extending batch times [3].

Halogen Exchange (Halex) Efficacy in Aprotic Solvents

In the synthesis of fluorinated aromatics (e.g., p-fluoronitrobenzene from p-chloronitrobenzene), the choice of alkali metal fluoride dictates the viability of the process. Under optimized conditions (150°C, 15 hours, DMF solvent), potassium fluoride drives the reaction to a 91.58% yield [1]. In direct contrast, sodium fluoride exhibits negligible reactivity under identical conditions due to its inability to dissociate effectively, resulting in unviable yields [1].

Evidence DimensionProduct yield in nucleophilic aromatic fluorination
Target Compound DataKF: 91.58% yield (at 1.75 equivalents)
Comparator Or BaselineNaF: Described as 'the worst' with unviable, negligible yield
Quantified DifferenceKF provides near-quantitative conversion, whereas NaF fails to drive the reaction.
Conditions150°C for 15 hours in DMF with a phase transfer catalyst.

Proves that buyers cannot substitute KF with cheaper NaF for industrial fluorination without causing complete process failure.

Kinetic Acceleration via Surface Area (Spray-Dried vs. Calcined KF)

The physical morphology of procured KF is as critical as its chemical identity. Spray-dried potassium fluoride features a highly porous structure with an average surface area of approximately 0.85 to 1.3 m²/g [1]. When utilized in solid-liquid interfacial halogen exchange reactions, this expanded surface area delivers a reaction rate approximately four times faster than standard calcined KF, which typically possesses a surface area of only 0.1 to 0.25 m²/g[1].

Evidence DimensionReaction rate and surface area
Target Compound DataSpray-dried KF: ~0.85 m²/g surface area, 4x reaction rate
Comparator Or BaselineCalcined KF: ~0.25 m²/g surface area, 1x reaction rate
Quantified DifferenceSpray-dried KF accelerates reaction kinetics by ~400% due to a >3x increase in active surface area.
ConditionsAnhydrous conditions in aprotic solvents (e.g., acetonitrile or sulfolane).

Mandates that procurement teams specify 'spray-dried' KF for aprotic suspensions to avoid stalled manufacturing timelines.

Chemoselective Silyl Ether Deprotection

Tetra-n-butylammonium fluoride (TBAF) is a common desilylation reagent, but its strong basicity frequently induces unwanted epimerization or elimination in sensitive substrates [1]. Potassium fluoride, particularly when utilized as a dihydrate or in conjunction with phase-transfer catalysts, offers a highly chemoselective alternative. It efficiently cleaves tert-butyldimethylsilyl (TBDMS) ethers while preserving base-sensitive functional groups that would otherwise be degraded by TBAF [1].

Evidence DimensionReagent basicity and substrate preservation
Target Compound DataKF: Mild fluoride source, preserves base-sensitive moieties
Comparator Or BaselineTBAF: Highly basic, triggers side reactions (elimination/epimerization)
Quantified DifferenceKF eliminates the basicity-driven yield losses inherently associated with TBAF in sensitive complex syntheses.
ConditionsLate-stage deprotection of TBDMS ethers in polar solvents.

Allows buyers to source a bench-stable, cost-effective reagent that prevents product degradation during late-stage pharmaceutical deprotection.

Industrial Halex Synthesis of Agrochemicals and Pharmaceuticals

Due to its optimal balance of fluoride dissociation and cost, KF is the mandatory reagent for large-scale Halogen Exchange (Halex) processes. It is specifically procured to convert aryl chlorides into aryl fluorides (e.g., fluoronitrobenzenes), which are critical intermediates for next-generation agrochemicals and active pharmaceutical ingredients (APIs). NaF cannot be substituted here due to its prohibitive lattice energy [1].

Solid-Liquid Interfacial Reactions Requiring High Surface Area

For reactions conducted in non-polar or aprotic solvents where KF solubility is inherently low, procurement must specify the 'spray-dried' grade. The high surface area of spray-dried KF ensures rapid reaction kinetics and high yields in fluorination and cross-coupling workflows, overcoming the kinetic bottlenecks that plague standard calcined KF [2].

Chemoselective Deprotection in Complex Organic Synthesis

In multi-step syntheses where substrates contain base-sensitive stereocenters or labile functional groups, KF is prioritized over TBAF for the removal of silyl ether protecting groups (like TBDMS). Procurement of KF ensures high-yielding desilylation without the risk of epimerization or elimination side reactions commonly triggered by organic ammonium fluorides [3].

Physical Description

Potassium fluoride appears as white powder or crystals with a sharp saline taste. Shipped as a solid or an aqueous solution. Strongly irritates skin, eyes and mucous membranes. Toxic by ingestion. Used in insecticides, solder flux and etching glass.
DryPowder; DryPowder, Liquid; Liquid; PelletsLargeCrystals

Color/Form

White cubic crystals
White crystalline, deliquescent powde

Boiling Point

2741 °F at 760 mm Hg (NTP, 1992)
1502 °C

Density

2.48 (NTP, 1992)
2.48 g/cu cm

Melting Point

1576 °F (NTP, 1992)
858 °C

UNII

9082WG1G3F

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

100 Pa (0.75 mm Hg) at 869 °C; 1 kPa (7.5 mm Hg) at 1017 °C; 10 kPa (75 mm Hg) at 1216 °C; 100 kPa (750 mm Hg) at 1499 °C

Pictograms

Acute Toxic

Acute Toxic

Other CAS

7789-23-3

Associated Chemicals

Potassium fluoride tetrahydrate
Potassium fluoride dihydrate;13455-21-5

Wikipedia

Potassium fluoride

Use Classification

Cosmetics -> Antiplaque; Oral care

Methods of Manufacturing

Prepared by thermal decomposition of KHF2 or by neutralizing HF with K2CO3.
Potassium fluoride is prepared by reacting potassium carbonate (or KOH) with aqueous hydrofluoric acid.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Primary metal manufacturing
Potassium fluoride (KF): ACTIVE
Potassium fluoride is an unscheduled precursor to Sarin.
Sodium and potassium fluoride are used for the fluoridation of household salt. Addition of fluoride is carried out either by the wet or the dry process. Qualitatively good fluoridated salt can be produced by using either method. In the wet process, a solution of potassium fluoride is mixed homogeneously with the salt. For the dry mixture, only sodium fluoride with a small granule size is suitable. Apart from the mixing methods used by the larger salt manufacturers, there are low-cost solutions for very small producers.
In seven European countries there are national legal regulations, or salt producers have obtained individual authorizations, for the production and marketing of fluoridated edible salt. On the basis of EU mutual recognition rules, there are other countries which import fluoridated edible salt. All European countries practise salt fluoridation on a voluntary basis. In the near future, a European regulation is expected to supersede the national conditions. /Fluoridated salts/

Dates

Last modified: 08-15-2023

Explore Compound Types